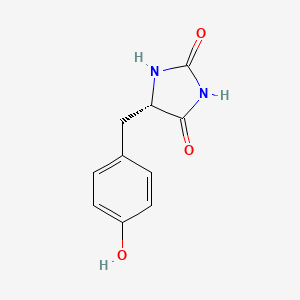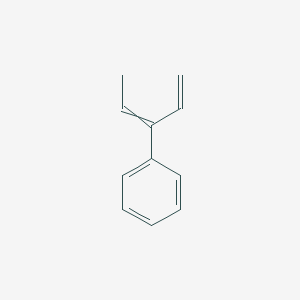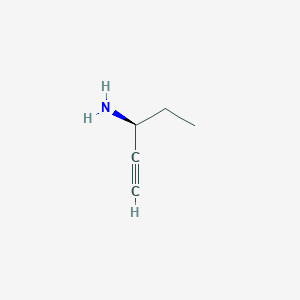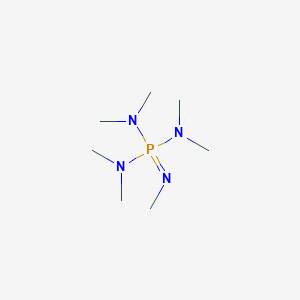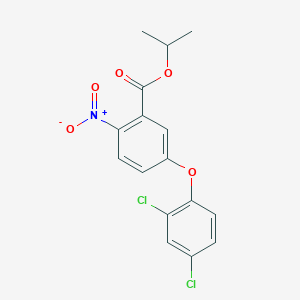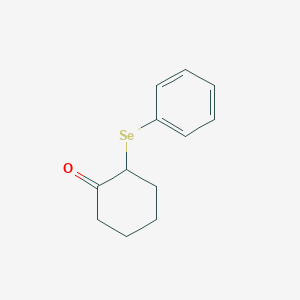
Cyclohexanone, 2-(phenylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-(phenylseleno)- is an organic compound that belongs to the class of cyclohexanones It features a cyclohexanone ring substituted with a phenylseleno group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanone, 2-(phenylseleno)- typically involves the reaction of cyclohexanone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phenylselenyl chloride. The general reaction scheme is as follows: [ \text{Cyclohexanone} + \text{PhSeCl} \rightarrow \text{Cyclohexanone, 2-(phenylseleno)-} ]
Industrial Production Methods: While specific industrial production methods for Cyclohexanone, 2-(phenylseleno)- are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation and recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexanone, 2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides, which can further undergo elimination reactions.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding cyclohexanone.
Substitution: The phenylseleno group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products:
Oxidation: Selenoxides and subsequent elimination products.
Reduction: Cyclohexanone.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable tool in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving selenium-containing substrates.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of specialty materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2-(phenylseleno)- involves the reactivity of the phenylseleno group. This group can undergo oxidation to form selenoxides, which can then participate in elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific chemical reactions being studied. For example, in oxidation reactions, the phenylseleno group acts as a leaving group, facilitating the formation of double bonds in the cyclohexanone ring.
Comparación Con Compuestos Similares
Cyclohexanone, 2-(phenylseleno)- can be compared with other similar compounds such as:
Cyclohexanone, 2-(methylseleno)-: Similar structure but with a methylseleno group instead of a phenylseleno group.
Cyclohexanone, 2-(phenylthio)-: Contains a phenylthio group instead of a phenylseleno group.
Cyclohexanone, 2-(phenylsulfonyl)-: Features a phenylsulfonyl group, which has different reactivity compared to the phenylseleno group.
The uniqueness of Cyclohexanone, 2-(phenylseleno)- lies in the specific reactivity of the phenylseleno group, which can undergo selective oxidation and substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
50984-16-2 |
|---|---|
Fórmula molecular |
C12H14OSe |
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
2-phenylselanylcyclohexan-1-one |
InChI |
InChI=1S/C12H14OSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
Clave InChI |
AFYXVSMGLRCTNR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14672353.png)
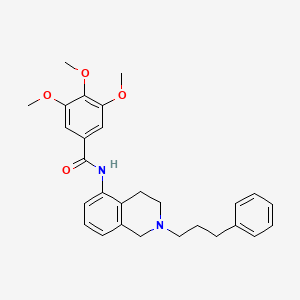
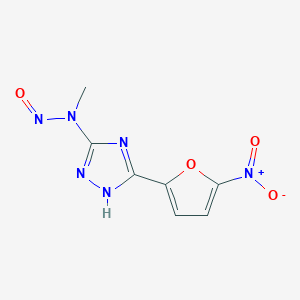
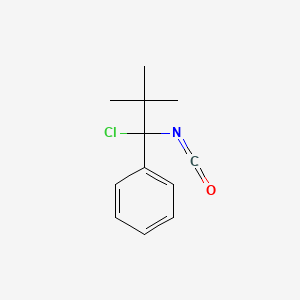
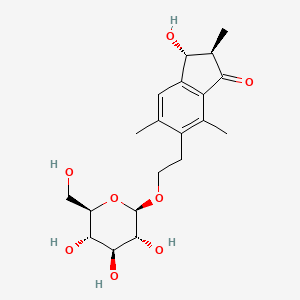
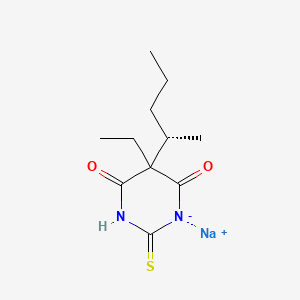
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
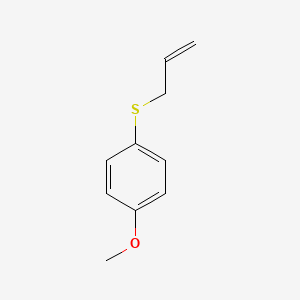
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
